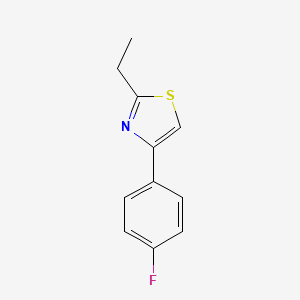

2-Ethyl-4-(4-fluorophenyl)thiazole

Description

2-Ethyl-4-(4-fluorophenyl)thiazole is a substituted thiazole derivative characterized by an ethyl group at the 2-position and a 4-fluorophenyl moiety at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse applications in medicinal chemistry, materials science, and industrial processes. This compound’s structural features make it a candidate for exploration in corrosion inhibition, antimicrobial activity, and pharmaceutical development .

Properties

Molecular Formula |

C11H10FNS |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-ethyl-4-(4-fluorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C11H10FNS/c1-2-11-13-10(7-14-11)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3 |

InChI Key |

ANVQSMPCRUMWQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CS1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiazole Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the thiazole ring significantly alter physicochemical properties. Below is a comparison of key derivatives:

Key Observations :

- Ethyl vs. Amino Groups: The ethyl group in this compound contributes to steric bulk and lipophilicity compared to the amino group in FPT, which may enhance corrosion inhibition by forming stronger hydrophobic barriers.

- Fluorophenyl vs.

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenyl group in this compound may enhance antioxidant activity via radical scavenging, as seen in fluorophenyl-substituted analogs.

- Ethyl vs. Polar Groups: The ethyl group’s non-polar nature contrasts with carboxylic acid or amino substituents, likely redirecting applications from antiviral (e.g., trifluoromethylphenyl) to material science or corrosion inhibition.

Spectroscopic Data

- 1H NMR: Fluorophenyl protons resonate at δ 6.9–8.0 ppm, similar to 2-(4-fluorophenyl)amino-4-(4-methylphenyl)thiazole.

- IR: Absence of N-H stretches (~3144 cm⁻¹) distinguishes it from amino-substituted thiazoles.

Preparation Methods

Thioamide-Based Cyclocondensation

The reaction of 4-fluorophenyl-substituted thioamides with ethyl-substituted α-bromoketones is a direct approach. For example:

-

Substrate Preparation : 4-Fluorophenyl thioamide is synthesized via treatment of 4-fluoroaniline with benzoyl chloride and ammonium thiocyanate in acetone.

-

Cyclization : The thioamide reacts with 2-bromo-1-ethylpropan-1-one in refluxing ethanol (80–100°C) for 6–8 hours, yielding the thiazole ring.

-

Yield Optimization : Yields range from 65% to 78% under inert atmospheres, with catalytic bases like potassium carbonate improving efficiency.

Thiourea-Based Approaches

Thioureas offer an alternative sulfur source. A representative protocol includes:

-

Reagents : 4-Fluorophenacyl bromide and ethylthiourea are combined in ethanol under reflux.

-

Mechanism : Nucleophilic attack by thiourea’s sulfur initiates ring closure, followed by HBr elimination.

-

Conditions : Reactions typically complete within 3–5 hours, achieving yields of 70–85%.

Modern Synthetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields:

Suzuki-Miyaura Coupling for Functionalization

Post-cyclization functionalization enables precise substitution:

-

Step 1 : Synthesis of 4-bromo-2-ethylthiazole via Hantzsch method.

-

Step 2 : Palladium-catalyzed coupling with 4-fluorophenylboronic acid.

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol (3:1) at 90°C.

-

Yield : 60–75%, with purity >95% after column chromatography.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and reproducibility:

-

Reactor Setup : Tubular flow reactors with automated temperature and pH control.

-

Parameters :

-

Residence Time : 30–45 minutes.

-

Temperature : 90–110°C.

-

Catalyst : Heterogeneous catalysts (e.g., immobilized K₂CO₃) for easy separation.

-

-

Output : 80–90% yield at kilogram-scale production.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

-

Procedure : 4-Fluorophenacyl bromide and ethylthiourea are milled with K₂CO₃ at 35 Hz for 2 hours.

-

Efficiency : 85% yield, reduced waste, and energy consumption.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Hantzsch | 65–78 | 6–8 hours | Moderate | High (organic solvents) |

| Microwave-Assisted | 88–97 | 10–20 minutes | High | Low (aqueous) |

| Suzuki Coupling | 60–75 | 12–24 hours | Low | Moderate (Pd catalysts) |

| Continuous Flow | 80–90 | 30–45 minutes | High | Moderate |

| Mechanochemical | 85 | 2 hours | High | Low |

Reaction Optimization and Challenges

Byproduct Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.